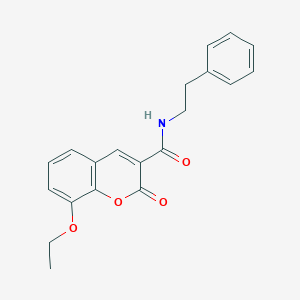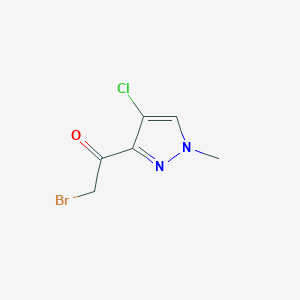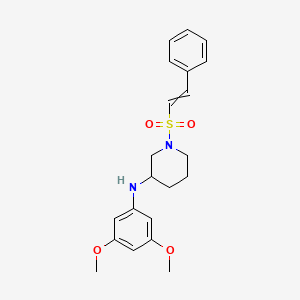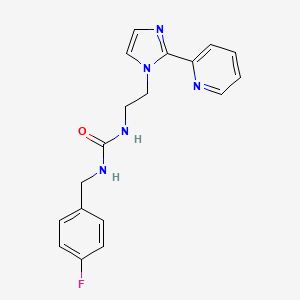![molecular formula C16H17N3O2S2 B2748390 N-[(4-morpholin-4-ylphenyl)carbamothioyl]thiophene-2-carboxamide CAS No. 302552-71-2](/img/structure/B2748390.png)
N-[(4-morpholin-4-ylphenyl)carbamothioyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-morpholin-4-ylphenyl)carbamothioyl]thiophene-2-carboxamide, also known as MPTC, is a synthetic compound that has been widely studied for its potential use in biomedical research. MPTC is a small molecule that has shown promise in various fields of research, including oncology, neurology, and immunology.
Applications De Recherche Scientifique
Morpholine Derivatives in Pharmacology
Morpholine derivatives are extensively studied for their broad spectrum of pharmacological activities. The incorporation of a morpholine ring into pharmaceutical compounds can significantly influence their pharmacokinetic and pharmacodynamic properties. For example, morpholine derivatives have been reviewed for their role in neuroprotection, highlighting their potential in treating neurodegenerative diseases and improving cognitive functions (Asif & Imran, 2019; Deep et al., 2016).
Thiophene Scaffolds in CNS Agents
Thiophene scaffolds are recognized for their potential central nervous system (CNS) activities, including anticonvulsant, acetylcholinesterase inhibition, and neurotransmitter modulation. The thiophene structure's utility in CNS agent development underscores the significance of heterocyclic compounds in medicinal chemistry (Deep et al., 2016).
Mécanisme D'action
Target of Action
The primary target of N-((4-morpholinophenyl)carbamothioyl)thiophene-2-carboxamide is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration .
Mode of Action
N-((4-morpholinophenyl)carbamothioyl)thiophene-2-carboxamide interacts with its target, QcrB, inhibiting its function . This inhibition disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, thereby affecting the oxygen-dependent respiration process .
Biochemical Pathways
The inhibition of QcrB affects the electron transport chain, specifically the bc1-aa3-type cytochrome c oxidase complex . This disruption leads to a decrease in ATP production, which is crucial for the survival and functioning of the cell .
Pharmacokinetics
The compound has a molecular weight of 288365, a density of 13±01 g/cm3, and a boiling point of 4009±450 °C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The inhibition of QcrB by N-((4-morpholinophenyl)carbamothioyl)thiophene-2-carboxamide leads to a disruption in the oxygen-dependent respiration process . This disruption can lead to a decrease in ATP production, affecting the survival and functioning of the cell .
Propriétés
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c20-15(14-2-1-11-23-14)18-16(22)17-12-3-5-13(6-4-12)19-7-9-21-10-8-19/h1-6,11H,7-10H2,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAWGGYDQRXTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-3-(4-chlorophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2748307.png)

![4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile](/img/structure/B2748311.png)


![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2748316.png)

![3-Amino-n-[4-(dimethylamino)phenyl]propanamide](/img/structure/B2748320.png)

![4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2748324.png)
![5-((3,4-dimethoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748326.png)
![2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2748327.png)

